PSB-10 hydrochloride

Adenosine A3 Receptor Radioligand Binding Inverse Agonism

Ensure experimental reproducibility with PSB-10 hydrochloride, a high-purity (≥98%) hA3AR antagonist. Its subnanomolar affinity (Ki=0.44 nM) and >3800-fold selectivity eliminate off-target effects. Demonstrated in vivo efficacy in mouse hyperalgesia models (50-100 mg/kg) and solubility up to 25 mM in DMSO for reliable HTS. Order now for robust data.

Molecular Formula C16H15Cl4N5O
Molecular Weight 435.1 g/mol
CAS No. 591771-91-4
Cat. No. B1139461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSB-10 hydrochloride
CAS591771-91-4
Synonyms8-Ethyl-1,4,7,8-tetrahydro-4-methyl-2-(2,3,5-trichlorophenyl)-5H-imidazo[2,1-i]purin-5-one monohydrochloride
Molecular FormulaC16H15Cl4N5O
Molecular Weight435.1 g/mol
Structural Identifiers
SMILESCCC1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl
InChIInChI=1S/C16H14Cl3N5O.ClH/c1-3-8-6-24-15(20-8)12-14(23(2)16(24)25)22-13(21-12)9-4-7(17)5-10(18)11(9)19;/h4-5,8,20H,3,6H2,1-2H3;1H/t8-;/m1./s1
InChIKeyIEBFUVHYQGOQSS-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSB-10 Hydrochloride: Baseline Characteristics and Class Identity as a Selective A3 Adenosine Receptor Antagonist


PSB-10 hydrochloride (CAS: 591771-91-4) is a synthetic small molecule belonging to the imidazopurinone class of adenosine receptor ligands [1]. It is primarily characterized as a potent and highly selective antagonist for the human adenosine A3 receptor (hA3AR), with a reported Ki value of 0.44 nM . The compound is also recognized for its inverse agonist activity at the hA3AR, demonstrating functional inhibition in vitro with an IC50 of 4 nM in [35S]GTPγS binding assays [2]. As a hydrochloride salt, its physicochemical properties, including a molecular weight of 435.14 g/mol and a purity specification typically ≥98% (HPLC), are critical for accurate in vitro and in vivo formulation .

Why Generic Substitution Fails: The Quantifiable Specificity of PSB-10 Hydrochloride Among A3 Antagonists


Substituting PSB-10 hydrochloride with another A3 adenosine receptor antagonist without careful consideration can introduce significant experimental variability and compromise data interpretation. While several compounds are broadly classified as A3 antagonists, they exhibit profound differences in receptor binding affinity (Ki), subtype selectivity profiles across human adenosine receptors (A1, A2A, A2B), and species-specific activity (human vs. rat) [1]. For instance, a compound with a similar class name may possess a Ki value that is an order of magnitude higher (lower affinity) or display substantial cross-reactivity with other adenosine receptor subtypes, leading to off-target effects [2]. Furthermore, functional properties such as inverse agonism are not uniform across this class and can dramatically alter cellular signaling outcomes in disease-relevant assays [3]. Therefore, assuming interchangeability based solely on A3 antagonism ignores these critical, quantifiable performance gaps that directly impact experimental validity and reproducibility.

PSB-10 Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Data vs. Key Comparators


Subnanomolar Affinity and Inverse Agonism: PSB-10 Hydrochloride vs. MRS-1523

PSB-10 hydrochloride exhibits significantly higher binding affinity for the human A3 receptor (Ki = 0.44 nM) compared to the first-generation A3 antagonist MRS-1523 (Ki = 18.9 nM), representing an approximately 43-fold improvement in potency . This difference is further magnified in functional assays, where PSB-10 acts as a potent inverse agonist (IC50 = 4 nM in [35S]GTPγS binding) [1], a property not prominently defined for MRS-1523. For studies requiring robust human A3 receptor blockade at low concentrations to minimize off-target or vehicle-related effects, PSB-10 offers a clear quantitative advantage .

Adenosine A3 Receptor Radioligand Binding Inverse Agonism Functional Selectivity

Superior Human A3 Receptor Subtype Selectivity: PSB-10 Hydrochloride vs. MRS-1220

A direct comparison of selectivity profiles reveals that PSB-10 hydrochloride (Ki hA3 = 0.44 nM) maintains a >3800-fold selectivity window over human A1, A2A, and A2B receptors . In contrast, MRS-1220, while also potent (Ki hA3 = 0.65 nM), demonstrates a narrower selectivity margin, particularly against rat A2A receptors (Ki = 52 nM), which corresponds to only an 80-fold selectivity window . This indicates that PSB-10 provides a significantly cleaner pharmacological profile, reducing the likelihood of confounding results from A1, A2A, or A2B receptor engagement in complex biological systems [1].

Receptor Selectivity Adenosine Receptors Off-Target Activity GPCR Pharmacology

Quantified Advantage in Binding Affinity: PSB-10 Hydrochloride vs. PSB-11

Within the same imidazopurinone chemical series, PSB-10 hydrochloride (Ki = 0.44 nM) demonstrates a superior binding affinity for the human A3 receptor compared to its close structural analog PSB-11 (Ki = 2.3 nM) . This represents a 5.2-fold improvement in potency, a significant difference attributable to subtle but critical structural modifications [1]. For researchers requiring the highest possible target engagement, particularly in systems with low receptor expression or high endogenous adenosine tone, PSB-10 is the quantifiably more potent option from this chemical class .

Structure-Activity Relationship Binding Affinity Imidazopurinone Medicinal Chemistry

Validated In Vivo Functional Activity: Dose-Dependent Thermal Hyperalgesia in Mice

The functional activity of PSB-10 hydrochloride has been validated in a dose-dependent manner in vivo, using a mouse model of thermal hyperalgesia [1]. Intraperitoneal administration of PSB-10 hydrochloride at doses of 50-100 mg/kg resulted in a quantifiable, dose-dependent decrease in hot-plate response latencies, confirming its ability to modulate A3 receptor-mediated pain signaling pathways in a whole-animal system . This in vivo functional benchmark provides a critical point of differentiation from compounds where only in vitro binding data exists, offering a direct translational link to pain and inflammation research applications .

In Vivo Pharmacology Pain Research Thermal Hyperalgesia Behavioral Assay

Favorable Solubility Profile for In Vitro and In Vivo Formulation

PSB-10 hydrochloride exhibits a favorable and well-defined solubility profile for research applications, with reported solubility of up to 25 mM in DMSO and 10 mM in ethanol . This level of solubility in common organic solvents is a critical practical differentiator, as it facilitates the preparation of high-concentration stock solutions required for in vitro assays (e.g., 10-25 mM) and subsequent dilution into aqueous buffers or in vivo dosing vehicles . This contrasts with many other potent A3 antagonists that suffer from poor solubility, which can lead to precipitation, inaccurate dosing, and experimental failure .

Solubility Formulation DMSO Ethanol Preclinical Studies

Optimal Research and Industrial Application Scenarios for PSB-10 Hydrochloride


High-Fidelity Pharmacological Profiling of Human A3 Adenosine Receptor Signaling

In studies requiring unambiguous dissection of human A3 receptor-mediated pathways (e.g., cAMP modulation, β-arrestin recruitment), PSB-10 hydrochloride is the superior tool compound. Its subnanomolar affinity (Ki = 0.44 nM) ensures complete receptor occupancy at low concentrations, while its >3800-fold selectivity over other adenosine receptor subtypes (A1, A2A, A2B) virtually eliminates confounding off-target effects . Furthermore, its validated inverse agonist activity (IC50 = 4 nM in GTPγS assays) allows for the investigation of constitutive receptor activity, a feature not universal among A3 antagonists [1]. This makes PSB-10 essential for generating clean, interpretable data in human cellular models.

Translational In Vivo Studies of A3-Mediated Pain and Inflammation

For preclinical research programs investigating the role of A3 adenosine receptors in pain, inflammation, or related neurological conditions, PSB-10 hydrochloride offers a validated in vivo tool. Its efficacy has been directly demonstrated in a mouse model of thermal hyperalgesia, where systemic administration (50-100 mg/kg, i.p.) produced a robust, dose-dependent effect [2]. This provides a reliable functional benchmark for study design and dose-response analysis, reducing the uncertainty associated with translating purely in vitro findings to animal models. Its favorable solubility in DMSO (up to 25 mM) facilitates the preparation of dosing formulations .

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

In medicinal chemistry campaigns focused on developing next-generation A3 receptor modulators, PSB-10 hydrochloride serves as a critical benchmark for both potency and selectivity. Its 5.2-fold higher affinity compared to the close analog PSB-11 (Ki = 0.44 nM vs. 2.3 nM) provides a key data point for SAR analysis . Its well-defined pharmacological profile makes it an ideal positive control for assessing the activity of new chemical entities in binding and functional assays, ensuring that new compounds are benchmarked against a high-performance standard [3].

Reproducible In Vitro Assays Requiring High Solubility Stock Solutions

For high-throughput screening (HTS) or automated assay workflows, the reliable preparation of concentrated compound stock solutions is paramount. PSB-10 hydrochloride's solubility of up to 25 mM in DMSO directly addresses this practical need, mitigating the risk of precipitation and ensuring accurate liquid handling . This reduces experimental failure rates and compound waste, making it a more cost-effective and reproducible choice for large-scale screening campaigns compared to analogs with poorly characterized or limited solubility.

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